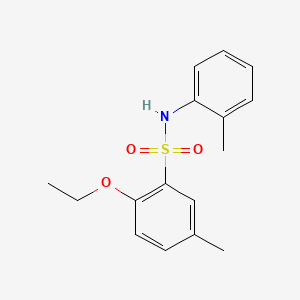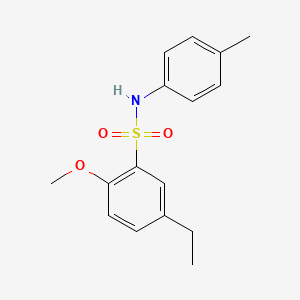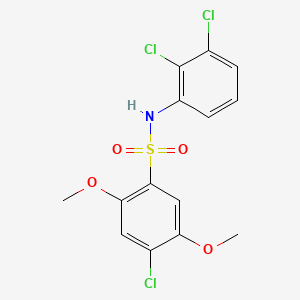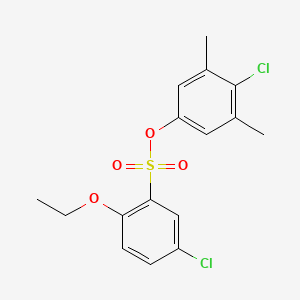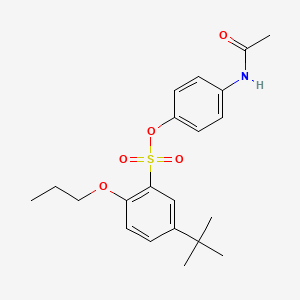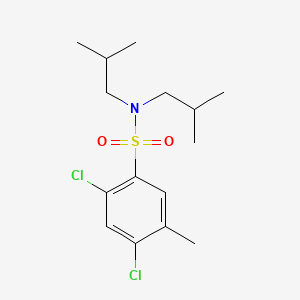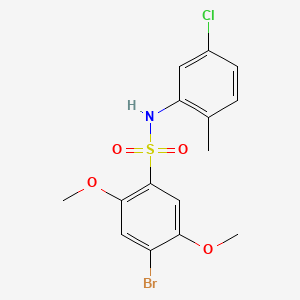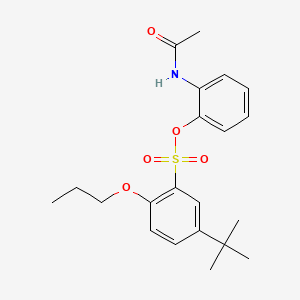
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate, also known as APS, is a chemical compound that has been widely used in scientific research. It is a sulfonated derivative of the nonsteroidal anti-inflammatory drug, Naproxen. APS is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents. It has been used in various research studies due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes.
Mécanisme D'action
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate in lab experiments is its ability to selectively inhibit COX-2 enzymes, which are involved in inflammation and pain, without affecting COX-1 enzymes, which are involved in the production of prostaglandins that protect the stomach lining. However, 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate. One area of research is the development of new analogs of 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate that have improved solubility and bioavailability. Another area of research is the use of 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate in combination with other drugs to enhance its therapeutic effects. Finally, 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate could be used as a starting point for the development of new drugs for the treatment of inflammation, pain, and cancer.
Méthodes De Synthèse
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate can be synthesized through a multi-step process starting with the reaction of 2-acetamidophenol with tert-butyl bromide to form 2-acetamido-5-tert-butylphenol. This intermediate is then reacted with propyl magnesium bromide to form 2-acetamido-5-tert-butyl-2-propoxyphenol. Finally, the sulfonation of the phenol group is carried out using chlorosulfonic acid to form 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate.
Applications De Recherche Scientifique
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been used in various scientific research studies due to its ability to inhibit the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been shown to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
(2-acetamidophenyl) 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-6-13-26-19-12-11-16(21(3,4)5)14-20(19)28(24,25)27-18-10-8-7-9-17(18)22-15(2)23/h7-12,14H,6,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSQJMSGMXCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


